Ethyl 3,4-dimethoxymandelate
Description
Contextualization within Mandelic Acid Derivatives Chemistry
Mandelic acid and its derivatives are a significant class of alpha-hydroxy acids that have found extensive applications in various fields. researchgate.netnih.govrsc.org These compounds are utilized as building blocks in the synthesis of pharmaceuticals, including antibiotics, antitumor agents, and antiobesity drugs. researchgate.netrsc.org The chirality of mandelic acid also makes it a valuable synthon in asymmetric synthesis. researchgate.net
The chemical synthesis of mandelic acid derivatives is well-established, though newer, more environmentally friendly methods are being explored. mpg.de For instance, recent research has focused on the development of biocatalytic and microbial production methods to address concerns about the toxicity and sustainability of traditional chemical synthesis. mpg.de The versatility of mandelic acid derivatives is further highlighted by their use in creating novel drugs that target bacterial virulence factors, offering an alternative to conventional bactericides. acs.org
Historical Perspectives on Related Chemical Entities and Structural Analogs
The history of compounds related to Ethyl 3,4-dimethoxymandelate is linked to the broader exploration of phenethylamine (B48288) and its derivatives. One of the earliest syntheses of a related compound, 3,4-dimethoxyphenethylamine (B193588) (DMPEA), also known as homoveratrylamine, was conducted by Pictet and Finkelstein. wikipedia.org Their multi-step process began with vanillin (B372448) and proceeded through intermediates such as 3,4-dimethoxybenzaldehyde (B141060) and 3,4-dimethoxycinnamic acid. wikipedia.org This foundational work laid the groundwork for the synthesis of various other 3,4-dimethoxyphenyl compounds.
Research from the mid-20th century further expanded the synthetic repertoire for creating 3,4-dimethoxyphenyl derivatives. For example, a 1950 publication detailed the preparation of various 3,4-dimethoxyphenyl- and 4-hydroxy-3-methoxyphenylalkylcarbinols. acs.org Later research in the 1960s explored the synthesis of aroyl methyl ketones as model substances for lignin, which also involved 3,4-dimethoxyphenyl structures. acs.org These historical efforts in synthetic chemistry provided the essential knowledge base for the eventual synthesis and study of more complex derivatives like this compound.
Overview of Current Academic Research Trajectories for this compound
Current research involving this compound and its close analogs is multifaceted. One significant area of investigation is its potential as a bioactive compound. For instance, its methyl ester counterpart, mthis compound, has been identified in plant extracts and studied for its potential antioxidant and cytotoxic effects. nih.govresearchgate.netresearchgate.net These studies suggest that the 3,4-dimethoxy-mandelate scaffold may have applications in the development of new therapeutic agents. researchgate.netresearchgate.net
Furthermore, the synthesis of this compound itself is a subject of academic interest. A reliable and versatile method for its synthesis has been reported, which involves the reduction of an α-keto ester precursor. sci-hub.st This synthetic route provides a practical means of accessing the compound for further study. The synthesis of related compounds, such as ethyl 3,4-dimethoxybenzoylacetate, also contributes to the broader understanding of the reactivity and potential applications of these molecules. sigmaaldrich.com
Data Tables
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 32407-67-3 | C12H16O5 | 240.25 |
| Ethyl 3,4-dimethoxyphenylacetate | 18066-68-7 | C12H16O4 | 224.25 nih.gov |
| 3,4-Dimethoxyphenethylamine (DMPEA) | 120-20-7 | C10H15NO2 | 181.23 wikipedia.org |
| Ethyl 3,4-dimethoxybenzoate | 93-07-2 | C11H14O4 | 210.23 sigmaaldrich.com |
| Ethyl 3,4-dimethoxybenzoylacetate | 4687-37-0 | C13H16O5 | 252.26 |
Structure
3D Structure
Properties
CAS No. |
32407-67-3 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C12H16O5/c1-4-17-12(14)11(13)8-5-6-9(15-2)10(7-8)16-3/h5-7,11,13H,4H2,1-3H3 |
InChI Key |
TXKORQPSJUQGFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)OC)O |
Origin of Product |
United States |
Synthetic Methodologies and Routes for Ethyl 3,4 Dimethoxymandelate
Established Synthetic Pathways to Ethyl 3,4-Dimethoxymandelate
Established synthetic routes to this compound primarily involve the transformation of a precursor molecule that already contains the core aromatic and ester functionalities.
A direct and common method for the preparation of this compound is the reduction of its corresponding α-keto ester, 3,4-Dimethoxyphenylglyoxylic Acid Ethyl Ester. This transformation involves the conversion of the ketone group to a secondary alcohol.
A typical procedure involves the reduction of 3,4-Dimethoxyphenylglyoxylic Acid Ethyl Ester to yield this compound as a slightly yellow oil. thieme-connect.de This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common and effective choice due to its selectivity for ketones in the presence of esters. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.
Table 1: Reduction of 3,4-Dimethoxyphenylglyoxylic Acid Ethyl Ester
| Precursor | Product | Key Transformation |
|---|
Alternative synthetic strategies for this compound often start from more readily available precursors such as 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). One potential pathway involves the conversion of veratraldehyde to its cyanohydrin, followed by alcoholysis in the presence of an acid catalyst to yield the mandelate (B1228975) ester.
Another approach is the synthesis of the precursor, 3,4-Dimethoxyphenylglyoxylic Acid Ethyl Ester, from veratrole (1,2-dimethoxybenzene). This can be achieved through a Friedel-Crafts acylation reaction with ethyl chlorooxoacetate.
Advanced Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and selective methods for the synthesis of compounds like this compound.
In line with the principles of green chemistry, efforts have been made to develop synthetic routes that utilize less hazardous reagents and solvents, and operate under milder reaction conditions. The use of biocatalysts, such as whole-cell systems or isolated enzymes, for the reduction of α-keto esters is a prominent example. nih.gov Yeasts, for instance, contain reductases that can convert α-keto esters to their corresponding α-hydroxy esters, often with high enantioselectivity. researchgate.net The use of greener solvents, such as water or deep eutectic solvents, is also being explored to minimize the environmental impact of the synthesis. acs.orgscienceopen.comnih.gov
The development of advanced catalyst systems has significantly impacted the synthesis of α-hydroxy esters. For the asymmetric synthesis of this compound, transition metal catalysts, particularly those based on ruthenium and rhodium, are of great interest. cdnsciencepub.comcapes.gov.br Chiral ruthenium(II) complexes have been effectively used in the asymmetric transfer hydrogenation of α-keto esters, yielding the corresponding α-hydroxy esters with high enantioselectivity. mdpi.comnih.govacs.orgacs.org Similarly, rhodium-catalyzed asymmetric hydrogenation offers another powerful tool for the enantioselective reduction of the keto group in the precursor molecule. rsc.orgrsc.org
Table 2: Catalyst Systems in α-Hydroxy Ester Synthesis
| Catalyst Type | Reaction | Key Advantage |
|---|---|---|
| Ruthenium(II) Complexes | Asymmetric Transfer Hydrogenation | High enantioselectivity |
| Rhodium Complexes | Asymmetric Hydrogenation | High enantioselectivity |
Asymmetric Synthesis and Chiral Resolution of this compound
The synthesis of enantiomerically pure this compound is crucial for many of its potential applications. This can be achieved through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric synthesis aims to directly produce a single enantiomer. As mentioned in section 2.2.2, the use of chiral ruthenium or rhodium catalysts for the hydrogenation of 3,4-Dimethoxyphenylglyoxylic Acid Ethyl Ester is a primary method for asymmetric synthesis. Biocatalytic reduction using whole yeast cells or isolated alcohol dehydrogenases can also provide direct access to the chiral hydroxy ester. researchgate.net
Chiral resolution, on the other hand, involves the separation of a racemic mixture of this compound. A common method is diastereomeric crystallization. wikipedia.org This involves reacting the racemic mandelic acid (obtained by hydrolysis of the ester) with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts. libretexts.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. After separation, the desired enantiomer of mandelic acid can be recovered and re-esterified to give the enantiomerically pure this compound. Another approach is enzymatic kinetic resolution, where an enzyme, such as a lipase (B570770), selectively catalyzes the hydrolysis or transesterification of one enantiomer of the racemic ester, allowing for the separation of the unreacted enantiomer. nih.govd-nb.infonih.govmdpi.comunits.it
Enantioselective Synthesis Strategies and Chiral Induction
The direct creation of enantiomerically enriched this compound relies on enantioselective synthesis, where a prochiral substrate is converted into a chiral product using a chiral reagent or catalyst. A principal strategy involves the asymmetric reduction of the corresponding α-keto ester, ethyl 3,4-dimethoxyphenylglyoxylate. This transformation introduces the hydroxyl group and sets the stereochemistry at the α-carbon in a single step.
One of the most effective methods for this is catalytic asymmetric hydrogenation. This technique employs a metal catalyst, typically from the platinum group metals like ruthenium or rhodium, complexed with a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity, as it creates a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral ketone. For the asymmetric hydrogenation of α-keto esters, various chiral phosphine (B1218219) ligands, such as those based on the BINAP scaffold, have proven effective. The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to maximize both conversion and enantiomeric excess (ee).
Another approach to enantioselective synthesis is the use of chiral auxiliaries. In this method, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.
Chiral Catalyst Development for Mandelic Ester Formation
The development of efficient chiral catalysts is central to the enantioselective synthesis of mandelic esters, including this compound. Research in this area focuses on designing catalysts that offer high activity and selectivity under mild reaction conditions.
For the asymmetric reduction of α-keto esters, a variety of chiral catalysts have been developed. These can be broadly categorized into metal-based catalysts and organocatalysts.
Metal-Based Catalysts: Chiral metal complexes are the most extensively studied catalysts for the asymmetric hydrogenation of α-keto esters. Ruthenium and rhodium complexes with chiral phosphine ligands are particularly prominent. The electronic and steric properties of the ligand can be fine-tuned to improve the catalyst's performance for a specific substrate. For instance, ligands with different bite angles and electronic properties can influence the coordination to the metal and the subsequent hydride transfer.
Table 1: Examples of Chiral Metal Complexes in Asymmetric Hydrogenation of α-Keto Esters
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ru-BINAP | Aryl glyoxylates | Up to 99% | [General literature on asymmetric hydrogenation] |
Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the reduction of α-keto esters, chiral organocatalysts, such as those based on cinchona alkaloids or proline derivatives, can be used in conjunction with a stoichiometric reducing agent like a borane (B79455) or a Hantzsch ester. These catalysts operate through the formation of chiral intermediates, such as activated iminium ions or by activating the reducing agent, to facilitate a stereoselective hydride transfer.
Resolution Techniques for Enantiomer Separation
An alternative to asymmetric synthesis is the preparation of a racemic mixture of this compound followed by the separation of the enantiomers. This process is known as resolution.
Enzymatic Resolution: One of the most effective methods for the resolution of mandelic esters is enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture.
In the case of this compound, a lipase can be used to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For example, a lipase might preferentially hydrolyze (R)-ethyl 3,4-dimethoxymandelate to (R)-3,4-dimethoxymandelic acid, allowing for the separation of the unreacted (S)-ethyl 3,4-dimethoxymandelate. The efficiency of this process is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).
Alternatively, lipase-catalyzed transesterification can be employed. In this approach, the racemic ester is reacted with an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Table 2: Lipase-Catalyzed Resolution of Mandelic Acid Esters
| Lipase Source | Reaction Type | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (CALB) | Transesterification | Racemic mandelate esters | High enantioselectivity | [General literature on enzymatic resolution] |
Chromatographic Resolution: Chiral chromatography is another powerful technique for separating enantiomers. In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative method for resolving enantiomers of mandelic esters.
Derivatization Strategies of this compound and Related Compounds
This compound serves as a versatile starting material for the synthesis of a variety of other compounds due to the presence of multiple functional groups that can be selectively modified.
Ester Modifications and Analog Synthesis
The ester functionality in this compound can be readily modified to generate a range of analogs.
Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with an excess of the desired alcohol.
Amidation: Reaction of this compound with amines leads to the formation of the corresponding amides. This transformation is often carried out by first converting the ester to the more reactive acyl chloride or by direct aminolysis, sometimes requiring elevated temperatures or catalysts. This provides access to a variety of N-substituted 3,4-dimethoxymandelamides.
Functional Group Interconversions on the Mandelic Moiety
The hydroxyl and carboxyl groups of the mandelic acid core offer numerous possibilities for functional group interconversions.
Reduction of the Ester: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4), yielding 1-(3,4-dimethoxyphenyl)ethane-1,2-diol. This diol can then be used in further synthetic transformations.
Oxidation of the Secondary Alcohol: The secondary hydroxyl group can be oxidized to a ketone using various oxidizing agents. The choice of reagent will depend on the desired outcome and the presence of other sensitive functional groups in the molecule.
Synthesis of Related 3,4-Dimethoxyphenyl Compounds
This compound can be a precursor for the synthesis of other important 3,4-dimethoxyphenyl compounds. A key intermediate that can be derived is (3,4-dimethoxyphenyl)acetonitrile. This nitrile is a versatile building block for the synthesis of several pharmaceuticals.
For instance, (3,4-dimethoxyphenyl)acetonitrile is a known precursor for the synthesis of Verapamil , a calcium channel blocker used to treat high blood pressure, and Papaverine , an opium alkaloid used as a vasodilator. The synthesis of these compounds from the nitrile typically involves alkylation and cyclization reactions. While direct conversion of this compound to the nitrile is not a standard one-step process, multi-step sequences involving dehydration of the corresponding amide or other functional group manipulations are conceivable.
Furthermore, the 3,4-dimethoxyphenyl moiety is present in various natural products and bioactive molecules. The synthetic transformations of this compound can provide access to analogs of these compounds for structure-activity relationship studies.
Reaction Mechanisms and Kinetics in Ethyl 3,4 Dimethoxymandelate Transformations
Mechanistic Investigations of Formation Reactions
The formation of Ethyl 3,4-dimethoxymandelate, an ester, is typically achieved through the Fischer esterification of 3,4-dimethoxymandelic acid with ethanol (B145695) in the presence of an acid catalyst. The mechanism of this reaction involves a series of protonation and nucleophilic attack steps.
Elucidation of Rate-Determining Steps and Reaction Intermediates
The Fischer esterification mechanism proceeds through several key intermediates. masterorganicchemistry.comsketchy.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. jackwestin.com
Subsequent proton transfer from the attacking alcohol to one of the hydroxyl groups creates a good leaving group (water). The elimination of water and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com
In the context of enzymatic reactions, studies on the oxidation of (S)-mandelic acid esters have identified the formation of a charge-transfer intermediate. nih.gov While this is an oxidation reaction rather than formation, it highlights the potential for complex intermediates in reactions involving mandelate (B1228975) esters. The stabilization of negative charge development during the reaction is crucial and is facilitated by the carbonyl group. nih.gov
The rate-determining step in Fischer esterification is generally considered to be the nucleophilic attack of the alcohol on the protonated carboxylic acid or the elimination of water from the tetrahedral intermediate, depending on the specific reactants and conditions.
Transition State Analysis and Reaction Pathway Elucidation
The transition states in the Fischer esterification of 3,4-dimethoxymandelic acid involve the formation and breakdown of the tetrahedral intermediate. The transition state for the nucleophilic attack of ethanol would involve the partial formation of the carbon-oxygen bond from the ethanol and the partial breaking of the carbonyl pi bond. Similarly, the transition state for the elimination of water would involve the partial breaking of the carbon-water (B12546825) bond and the partial reformation of the carbonyl double bond.
In the enzymatic oxidation of (S)-mandelate esters, it has been suggested that the reaction does not proceed via a concerted transfer of a hydride ion but rather involves the transient formation of a carbanion/ene(di)olate intermediate. nih.gov This provides an analogy for considering non-concerted pathways and charged intermediates in other reactions involving mandelate esters. The stabilization of the transition state is critical, and for enzymatic reactions, specific amino acid residues play a key role. nih.gov
Kinetic Studies on Reactions Involving this compound
Kinetic studies are essential for understanding the rate of a reaction and how it is influenced by various factors such as temperature and concentration.
Temperature Dependence and Activation Parameters (e.g., Arrhenius and Eyring Equations)
The effect of temperature on reaction rates is described by the Arrhenius and Eyring equations. researchgate.netlibretexts.org The Arrhenius equation, k = Ae(-Ea/RT), relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). The Eyring equation provides a more theoretical model based on transition state theory, relating the rate constant to the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. libretexts.org
An illustrative representation of how activation parameters can be determined from kinetic data is shown in the table below, based on the principles of the Arrhenius and Eyring equations.
| Temperature (K) | Rate Constant (k) (s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 298 | 0.05 | -3.00 | 0.00336 |
| 308 | 0.10 | -2.30 | 0.00325 |
| 318 | 0.20 | -1.61 | 0.00314 |
| 328 | 0.38 | -0.97 | 0.00305 |
This is a hypothetical data table to illustrate the relationship between temperature and reaction rate.
From a plot of ln(k) versus 1/T (Arrhenius plot), the activation energy (Ea) can be calculated from the slope (-Ea/R). A plot of ln(k/T) versus 1/T (Eyring plot) can be used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
Reaction Rate Optimization and Process Control
Optimizing the reaction rate for the synthesis of this compound involves controlling several factors. Based on the principles of Fischer esterification, the following can be considered for process control:
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures might lead to side reactions.
Catalyst Concentration: Increasing the concentration of the acid catalyst will increase the rate of reaction.
Reactant Concentration: Using an excess of one reactant (typically the alcohol, ethanol) can shift the equilibrium towards the product side, increasing the yield. libretexts.org
Removal of Water: As water is a product, its removal during the reaction will drive the equilibrium towards the formation of the ester, thereby increasing the conversion. researchgate.net
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can significantly influence the rate, and in some cases, the mechanism and selectivity of a reaction. ajpojournals.orgnorthwestern.edu Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that involve such species. ajpojournals.org Conversely, nonpolar solvents may be preferred for nonpolar reactions. ajpojournals.org
In the context of esterification, the alcohol reactant (ethanol) often serves as the solvent. However, in other reactions involving this compound, the choice of an appropriate solvent would be critical. For instance, in reactions where charged intermediates are formed, a polar solvent would be expected to increase the reaction rate by stabilizing these intermediates. semanticscholar.org
The table below illustrates the general effect of solvent polarity on reaction rates for a hypothetical reaction involving a polar transition state.
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
| n-Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | 10 |
| Acetone | 21 | 100 |
| Ethanol | 24.5 | 500 |
| Water | 80.1 | 10000 |
This table provides a generalized illustration of the effect of solvent polarity on reaction rates.
Furthermore, solvent effects can be crucial in controlling the selectivity of a reaction. For example, in reactions that can proceed through different pathways leading to different products, the polarity of the solvent can selectively stabilize the transition state of one pathway over another, thus favoring the formation of a specific product. northwestern.edu In the case of enzymatic reactions, the solvent environment can also impact the intrinsic activation energy. nih.gov
Influence of Solvent Polarity and Dielectric Constant
The rate of chemical reactions is often correlated with the polarity and dielectric constant of the solvent. For reactions involving a change in charge distribution from reactants to the transition state, the solvent's ability to stabilize charged or polar species is crucial.
In transformations involving this compound, which possesses polar functional groups, the solvent polarity can have a marked effect. Generally, reactions that proceed through a more polar transition state than the reactants are accelerated in more polar solvents. This is due to the preferential stabilization of the transition state by the polar solvent, which lowers the activation energy of the reaction.
The dielectric constant of a solvent, a measure of its ability to separate charges, also plays a significant role. For reactions where the products are more ionic or polar than the reactants, an increase in the dielectric constant of the medium can lead to an increase in the reaction rate. Conversely, reactions that involve the coming together of charged species to form a less polar transition state are often favored in solvents with lower dielectric constants.
While specific kinetic data for this compound across a wide range of solvents is not extensively documented in publicly available literature, general principles of physical organic chemistry suggest that its reactions, such as hydrolysis or nucleophilic substitution, would be sensitive to these solvent parameters. For instance, the hydrolysis of esters, a common transformation, is known to be influenced by solvent polarity.
Table 1: General Influence of Solvent Polarity and Dielectric Constant on Reaction Rates
| Reaction Type | Change in Polarity (Reactants → Transition State) | Effect of Increasing Solvent Polarity on Rate | Effect of Increasing Dielectric Constant on Rate |
| Formation of a more polar transition state | Increase | Increase | Increase |
| Formation of a less polar transition state | Decrease | Decrease | Decrease |
| Dispersion of charge in the transition state | Decrease | Decrease | Decrease |
| Separation of opposite charges in transition state | Increase | Increase | Increase |
This table presents generalized trends and the specific effects on this compound transformations would require dedicated kinetic studies.
Hydrogen Bonding and Solvation Phenomena
Hydrogen bonding is a critical intermolecular force that can significantly impact reaction kinetics and mechanisms in solution. Solvents capable of acting as hydrogen bond donors (protic solvents) or acceptors can specifically solvate reactants, intermediates, and transition states, thereby altering their energies and reactivity.
This compound, with its hydroxyl and ester functional groups, can participate in hydrogen bonding both as a donor (from the hydroxyl group) and as an acceptor (at the oxygen atoms of the ester and methoxy (B1213986) groups). In protic solvents like alcohols, the hydroxyl group can be solvated through hydrogen bonding, which can affect its nucleophilicity or its role as a leaving group. Similarly, the carbonyl oxygen of the ester group can be stabilized by hydrogen bond donors, potentially making the carbonyl carbon more electrophilic.
The formation of a "solvent cage" around the reacting molecules is a key aspect of solvation. The strength and structure of this cage can influence the frequency of reactant collisions and the orientation required for a successful reaction. In the context of this compound, the specific arrangement of solvent molecules can either facilitate or hinder the approach of a reagent to the reactive sites.
Mechanistic Implications of Solvent-Solute Interactions
The interplay between solvent and solute molecules can have profound mechanistic implications. For instance, in nucleophilic substitution reactions, the nature of the solvent can dictate whether the reaction proceeds through a unimolecular (SN1) or bimolecular (SN2) pathway. Polar protic solvents can stabilize carbocation intermediates, favoring SN1 mechanisms, while polar aprotic solvents, which solvate cations more effectively than anions, can enhance the nucleophilicity of anionic reagents, favoring SN2 pathways.
For transformations of this compound, such as the conversion of its hydroxyl group to another functional group, the choice of solvent could potentially steer the reaction towards a specific mechanism, thereby influencing the stereochemical outcome and the formation of side products.
Catalytic Reaction Mechanisms in this compound Synthesis and Transformations
Catalysis is fundamental to the efficient and selective synthesis and transformation of this compound. Both acid and base catalysis, as well as transition metal catalysis, are employed to achieve desired chemical outcomes.
One documented method for the synthesis of this compound involves the catalytic hydrogenation of Ethyl 3,4-dimethoxyphenylglyoxylate. This reaction is typically carried out in ethanol using a palladium black catalyst. The mechanism of such a hydrogenation involves the adsorption of the reactant onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the keto group, ultimately yielding the corresponding alcohol. The solvent, in this case ethanol, not only serves as the reaction medium but can also influence the catalyst's activity and the solubility of the reactants and products.
Transformations of this compound, such as ester hydrolysis or transesterification, can be catalyzed by acids or bases. Acid-catalyzed ester hydrolysis, for example, proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.
Table 2: Common Catalytic Transformations Involving Esters
| Transformation | Catalyst Type | General Mechanistic Steps |
| Ester Hydrolysis | Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of alcohol. |
| Ester Hydrolysis | Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. 4. Deprotonation of carboxylic acid. |
| Transesterification | Acid or Base | Similar to hydrolysis, with an alcohol as the nucleophile instead of water. |
| Catalytic Hydrogenation | Transition Metal (e.g., Pd, Pt) | 1. Adsorption of substrate and hydrogen onto catalyst surface. 2. Stepwise addition of hydrogen atoms. 3. Desorption of product. |
This table outlines general mechanisms that are applicable to this compound.
Spectroscopic Analysis and Structural Elucidation of Ethyl 3,4 Dimethoxymandelate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns:A detailed account of the major fragment ions observed upon electron ionization is required. This would involve identifying the mass-to-charge ratio (m/z) of key fragments and proposing their structures, which would elucidate the fragmentation pathways of the molecule.
Without access to these specific data points from experimental characterization of Ethyl 3,4-dimethoxymandelate, a scientifically accurate and informative article that adheres to the provided outline cannot be constructed.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS is instrumental for its identification and quantification in complex mixtures, as well as for providing structural information through fragmentation analysis.
When subjected to LC-MS analysis, typically with an electrospray ionization (ESI) source, this compound (molar mass: 240.26 g/mol ) is expected to be readily ionized. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 241.1. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 263.1, may also be detected.
Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion provide detailed structural insights by inducing fragmentation. The fragmentation pattern is predictable based on the compound's functional groups: an ethyl ester, a secondary alcohol, and a dimethoxy-substituted benzene ring. Key fragmentation pathways for related phenethylamine (B48288) and ester compounds have been studied, providing a basis for predicting the behavior of this compound. researchgate.netnih.gov Common fragmentation patterns for esters involve cleavage next to the carbonyl group. libretexts.org
Table 1: Predicted LC-MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Inferred Fragment Structure |
|---|---|---|---|
| 241.1 | 223.1 | H₂O (18.0 Da) | Loss of the hydroxyl group as water |
| 241.1 | 195.1 | C₂H₅OH (46.0 Da) | Loss of ethanol (B145695) from the ester group |
| 241.1 | 167.1 | C₃H₄O₃ (88.0 Da) | Cleavage of the ethyl glyoxylate moiety |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the FTIR spectrum would be dominated by absorptions corresponding to its hydroxyl, ester, ether, and aromatic moieties. Theoretical and experimental studies on similar aromatic esters provide well-established regions for these vibrations. researchgate.netresearchgate.net
Key Expected FTIR Absorption Bands:
O-H Stretch: A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the alcoholic hydroxyl group.
C-H Stretch (Aromatic): Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
C-H Stretch (Aliphatic): Medium to strong bands are expected just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹) from the ethyl and methoxy (B1213986) groups.
C=O Stretch (Ester): A very strong and sharp absorption is characteristic of the ester carbonyl group, appearing around 1750-1735 cm⁻¹.
C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the benzene ring skeletal vibrations.
C-O Stretch (Ester and Ether): Strong and distinct bands are anticipated in the 1300-1000 cm⁻¹ region. The aryl ether C-O stretch typically appears around 1260 cm⁻¹, while the C-O stretches of the ester group will also be prominent in this fingerprint region.
Table 2: Predicted FTIR Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3500 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (CH₃, CH₂) | 2980 - 2850 | Strong |
| C=O Stretch | Ester | 1750 - 1735 | Very Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov While polar functional groups like C=O and O-H tend to give strong signals in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra. This makes Raman spectroscopy particularly useful for characterizing the aromatic ring and the carbon backbone of this compound. Studies on similar molecules have demonstrated the utility of Raman spectroscopy in identifying key structural features. researchgate.netresearchgate.net
Key Expected Raman Shifts:
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic and often strong bands. A strong band for the ring breathing mode is expected around 1000 cm⁻¹. Other prominent C=C stretching vibrations will appear in the 1610-1580 cm⁻¹ region.
C-H Stretch (Aromatic and Aliphatic): As in FTIR, these vibrations appear in the 3100-2850 cm⁻¹ range, though they are often weaker in Raman spectra compared to the aromatic ring signals.
Ester C=O Stretch: The carbonyl stretch is typically weaker in Raman than in FTIR but may still be observable around 1750-1735 cm⁻¹.
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govnih.gov If this compound can be crystallized, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles.
This technique would unambiguously establish:
Molecular Conformation: The spatial orientation of the dimethoxyphenyl group relative to the ethyl mandelate (B1228975) side chain.
Stereochemistry: The absolute configuration (R or S) at the chiral alpha-carbon, provided a suitable crystallization and data collection strategy is employed.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying hydrogen bonds (involving the hydroxyl group) and other non-covalent interactions that dictate the solid-state structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to investigate conjugated systems. The chromophore in this compound is the dimethoxy-substituted benzene ring.
The benzene ring exhibits characteristic π → π* electronic transitions. Substituents on the ring, such as the methoxy groups (auxochromes), cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted benzene. Based on data for similar methoxy-substituted aromatic compounds, this compound is expected to show strong absorption in the UV region. researchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| Electronic Transition | Chromophore | Predicted λmax (nm) |
|---|
The position and intensity of the absorption bands confirm the presence of the substituted aromatic ring and can be used for quantitative analysis via the Beer-Lambert law.
Integrated Spectroscopic Approaches for Comprehensive Elucidation
While each spectroscopic technique provides valuable information, a truly comprehensive and unambiguous structural elucidation of this compound is achieved by integrating data from multiple sources. researchgate.net This integrated approach, often supplemented by computational chemistry, ensures a confident characterization. rsc.org
A typical workflow would involve:
LC-MS: To confirm the molecular weight (m/z 240, yielding [M+H]⁺ at 241) and obtain initial structural clues from fragmentation patterns.
FTIR and Raman: To identify all major functional groups (OH, C=O, C-O, aromatic ring), providing a molecular checklist.
UV-Vis: To confirm the presence and substitution pattern of the aromatic chromophore.
X-ray Crystallography: To provide the definitive 3D structure, including stereochemistry and solid-state conformation, if a crystal can be obtained.
By combining the puzzle pieces from each method, a complete picture of the molecule's identity, connectivity, and spatial arrangement is formed, leaving no ambiguity.
Theoretical and Computational Chemistry Studies on Ethyl 3,4 Dimethoxymandelate
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic and geometric properties of a single molecule, typically in the gas phase or with implicit consideration of a solvent. These calculations are based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and equilibrium geometry of molecules. stackexchange.comarxiv.org By approximating the many-electron Schrödinger equation, DFT calculations can determine the most stable three-dimensional arrangement of atoms (geometry optimization) by finding the minimum energy state on the potential energy surface. stackexchange.com For a molecule like ethyl 3,4-dimethoxymandelate, this involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles.
A typical DFT study on this molecule would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov The results of such a calculation provide a detailed picture of the molecule's shape. For instance, the optimization would reveal the precise orientation of the ethyl ester group relative to the chiral center and the phenyl ring, as well as the planarity of the dimethoxy-substituted aromatic ring.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP/6-311++G(d,p)) This table is illustrative and represents typical values for similar organic molecules.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(chiral)-O(hydroxyl) | 1.43 Å |
| Bond Length | C(chiral)-C(aromatic) | 1.52 Å |
| Bond Angle | O(hydroxyl)-C(chiral)-C(ester) | 109.5° |
| Dihedral Angle | H-O-C(chiral)-C(aromatic) | ~60° |
Hartree-Fock (HF) is another foundational ab initio method that can be utilized for conformational analysis. While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF methods are computationally less demanding and can be effective for mapping the potential energy surface of flexible molecules. For this compound, which has several rotatable bonds (e.g., around the C(chiral)-C(aromatic) bond and within the ethyl ester group), HF calculations can be used to identify different stable conformers (rotamers) and estimate the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt. The relative energies of these conformers can be determined to predict the most abundant structures at thermal equilibrium.
Quantum chemical calculations are highly valuable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. uncw.edu By calculating the ¹H and ¹³C chemical shifts for a proposed structure of this compound and comparing them to experimental values, one can confirm its structural assignment. nih.govgithub.io The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov
IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks observed in an infrared (IR) spectrum. These frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. DFT calculations can predict the vibrational modes of this compound, identifying characteristic frequencies for key functional groups such as the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch of the ester, and the C-O stretches of the methoxy (B1213986) groups. These calculated frequencies are often systematically scaled to better match experimental data.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table is illustrative. Predicted values are typical for DFT calculations, and experimental values are based on characteristic group frequencies.
| Parameter | Predicted Value (GIAO/DFT) | Typical Experimental Value |
|---|---|---|
| ¹³C NMR Shift (C=O) | 172 ppm | 170-175 ppm |
| ¹H NMR Shift (CH-OH) | 5.1 ppm | 5.0-5.2 ppm |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ (scaled) | ~3400-3500 cm⁻¹ |
| IR Frequency (C=O stretch) | 1740 cm⁻¹ (scaled) | ~1735-1750 cm⁻¹ |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in a condensed phase, such as a solution.
MD simulations are ideal for studying how solvent molecules arrange themselves around a solute and how this arrangement changes over time. researchgate.net An MD simulation of this compound in a solvent like water or methanol (B129727) would involve placing a single molecule of the solute in a box filled with thousands of solvent molecules. By simulating the system's evolution, one can analyze the radial distribution functions to understand the average distance and coordination number of solvent molecules around specific functional groups of the solute, such as the hydroxyl, ester, and methoxy groups. This provides insights into hydrogen bonding and other intermolecular interactions that govern the solvation process. scielo.org.za
While quantum chemical calculations can identify stable conformers in a vacuum, MD simulations reveal the conformational dynamics and stability of a molecule within a specific solvent environment. nih.gov An MD trajectory for this compound would show how the molecule flexes and rotates over time. By analyzing the time evolution of key dihedral angles, one can determine the preferred conformations in solution and the timescale of transitions between them. This is particularly important because the solvent can stabilize certain conformers over others through specific interactions like hydrogen bonds, potentially leading to a different conformational preference than predicted in the gas phase.
Computational Binding Analysis with Biological Systems
Computational binding analysis, primarily through molecular docking simulations, is a powerful tool to predict the interaction of a small molecule like this compound with a biological target, such as a protein or nucleic acid. This method computationally places the molecule (ligand) into the binding site of a receptor and scores the interaction based on factors like shape complementarity and intermolecular forces.
A typical molecular docking workflow involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized to its lowest energy conformation. The 3D coordinates of the biological target would be obtained from a repository like the Protein Data Bank.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the receptor. The program explores various possible orientations and conformations of the ligand within the binding site.
Scoring and Analysis: The software calculates a binding affinity or docking score, which is an estimate of the binding free energy. Favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, contribute to a better score.
While no specific molecular docking studies on this compound have been identified in the reviewed literature, this methodology is crucial for predicting its potential biological activity. For instance, studies on other small molecules with similar structural motifs are used to predict interactions with various enzymes or receptors. The results from such an analysis for this compound would typically be presented in a table format, as shown hypothetically below.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Target 1 | - | - | - |
| Example Target 2 | - | - | - |
| Example Target 3 | - | - | - |
No specific data is available for this compound.
Advanced Computational Analyses
Frontier Molecular Orbital (HOMO/LUMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to understand and predict chemical reactivity. researchgate.net The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive.
For this compound, a Density Functional Theory (DFT) calculation could provide the energies of these orbitals and their spatial distribution. materialsciencejournal.org This would reveal the likely sites for nucleophilic and electrophilic attack. While specific calculations for this compound are not available, a hypothetical data table is presented to illustrate how such results would be reported.
Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| HOMO-LUMO Gap (ΔE) | - |
No specific data is available for this compound.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edu This analysis translates the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure.
Key insights from an NBO analysis include:
Natural Atomic Charges: This provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.
Hybridization: The analysis details the hybridization of atoms in forming bonds.
Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often denoted as E(2), indicate the extent of electron delocalization from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. Larger E(2) values signify stronger interactions.
An NBO analysis of this compound would elucidate the nature of its chemical bonds and the intramolecular interactions that contribute to its stability. For example, it could reveal interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent sigma bonds. A hypothetical table of significant hyperconjugative interactions is shown below.
Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| Example Interaction 1 | - | - |
| Example Interaction 2 | - | - |
| Example Interaction 3 | - | - |
No specific data is available for this compound.
Computational Studies of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. dntb.gov.ua For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can identify the structure of the transition state(s) and calculate the activation energy.
This information is crucial for understanding the reaction's feasibility, kinetics, and selectivity. Methods like DFT are commonly used to locate transition states and calculate their energies. nih.gov A computational study of a reaction pathway for this compound would provide valuable insights into its chemical behavior. For instance, a study on the formation of 3,4-dimethoxybenzaldehyde (B141060) from a related precursor highlighted the complexity of the reaction pathway, involving multiple steps with varying activation energies. researchgate.netmdpi.com
The results of such a study would typically be summarized in a table detailing the energies of reactants, transition states, and products.
Hypothetical Reaction Pathway Energetics for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | - |
| Intermediate | - |
| Transition State 2 | - |
| Products | - |
No specific data is available for this compound.
Computational Assessment of Crystallization Tendency
The prediction of whether a molecule will crystallize and what crystal structure it will adopt is a significant challenge in materials science. Computational methods are increasingly being used to assess crystallization tendency by predicting the crystal energy landscape of a molecule. researchgate.net This involves generating a multitude of plausible crystal structures and calculating their relative lattice energies.
For mandelic acid and its derivatives, computational studies have shown that a range of thermodynamically feasible crystal structures can exist. researchgate.net These studies suggest that both phenyl ring interactions and hydrogen bonding play crucial roles in the crystallization mechanism. The crystallization behavior is often governed by the kinetics of crystal growth rather than simply the thermodynamic stability of the crystal forms. researchgate.net
A computational assessment of the crystallization tendency of this compound would involve predicting possible crystal packing arrangements and their corresponding energies. This would provide insight into the likelihood of forming a stable crystalline solid.
Hypothetical Predicted Polymorphs of this compound and their Relative Energies
| Polymorph | Space Group | Lattice Energy (kJ/mol) |
|---|---|---|
| Form I | - | - |
| Form II | - | - |
| Form III | - | - |
No specific data is available for this compound.
Applications of Ethyl 3,4 Dimethoxymandelate in Organic Synthesis and Intermediate Chemistry
Role as a Synthetic Intermediate
The primary value of Ethyl 3,4-dimethoxymandelate lies in its utility as an intermediate, a molecular stepping-stone for the construction of more complex and often biologically active molecules. The 3,4-dimethoxy-substituted phenyl group, also known as a veratryl group, is a common structural motif in a wide range of natural products and synthetic compounds.
The 3,4-dimethoxyphenyl moiety is a cornerstone in the architecture of several important pharmaceutical agents. This compound is a potential precursor to key intermediates required for the synthesis of these drugs. The syntheses of isoquinoline alkaloids like papaverine, a smooth muscle relaxant, and the antispasmodic drug drotaverine rely on building blocks containing this specific substitution pattern. unodc.orggoogle.comgoogle.comsci-hub.se
For instance, the synthesis of papaverine involves intermediates such as 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine). orgchemres.org Similarly, the production of drotaverine hydrochloride utilizes 3,4-diethoxyphenylacetic acid and 3,4-diethoxyphenylethylamine as key components. google.com A patented method for preparing a drotaverine intermediate involves the hydrogenation of an ethyl glyoxylate analogue to produce ethyl 3,4-diethoxyphenylacetate, highlighting a direct industrial precedent for transforming such precursors. google.com Through established chemical transformations, such as reduction of the benzylic hydroxyl group and subsequent functional group manipulations, this compound can be converted into these essential pharmaceutical building blocks.
Furthermore, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for significant anti-ulcer activity, demonstrating the continued relevance of this structural class in drug discovery. nih.gov
| Pharmaceutical Agent | Therapeutic Class | Relationship to Core Structure |
|---|---|---|
| Papaverine | Vasodilator / Antispasmodic | Contains two 3,4-dimethoxyphenyl units. unodc.orgsci-hub.se |
| Drotaverine | Antispasmodic | Contains two 3,4-diethoxyphenyl units (a close analogue). google.comgoogle.com |
| DQ-2511 | Anti-ulcer Agent | Derivative of 2-(3,4-dimethoxyphenyl)ethylamine. nih.gov |
Beyond its pathway to specific pharmaceuticals, this compound is a starting point for a variety of other dimethoxyphenyl compounds. The reactivity of its hydroxyl and ester functional groups allows for numerous chemical modifications. Key synthetic targets accessible from this precursor include:
3,4-Dimethoxymandelic acid: Through hydrolysis of the ethyl ester.
Ethyl 3,4-dimethoxyphenylacetate: Via reduction (deoxygenation) of the benzylic hydroxyl group. This compound is a direct intermediate in various syntheses. google.com
2-(3,4-dimethoxyphenyl)ethanol: By reduction of both the ester and the benzylic hydroxyl group.
3,4-Dimethoxybenzaldehyde (B141060): Through oxidative cleavage.
These transformations provide access to a library of related dimethoxyphenyl molecules, each with its own potential applications in organic synthesis.
Contributions to Fine Chemical Synthesis
The primary contribution of this compound to the fine chemical sector is intrinsically linked to its role as a pharmaceutical intermediate. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, with the pharmaceutical industry being the largest consumer. By providing a synthetic route to valuable and complex active pharmaceutical ingredients (APIs), this mandelate (B1228975) ester is an important component in the value chain of pharmaceutical manufacturing. Its utility in creating the specific molecular architecture required for biological activity underscores its significance in this high-value sector of the chemical industry.
Advanced Synthetic Methodologies Utilizing this compound as a Building Block
Modern organic synthesis increasingly relies on advanced methodologies that offer high efficiency, selectivity, and control over chemical transformations. This compound is a suitable substrate for several such techniques.
One key area is catalytic hydrogenation . The selective reduction of functional groups is a fundamental tool in synthesis. Research on related molecules, such as the selective hydrogenation of 3,4-dimethoxybenzophenone to 3,4-dimethoxybenzhydrol using a Palladium-on-carbon (Pd/C) catalyst, demonstrates the feasibility of applying catalytic methods to this class of compounds. researchgate.net Such a strategy could be employed for the targeted deoxygenation of the benzylic hydroxyl group in this compound to yield Ethyl 3,4-dimethoxyphenylacetate.
Furthermore, this compound possesses a stereogenic center at the alpha-carbon, making it a chiral building block. This opens possibilities for its use in asymmetric synthesis , where the goal is to create enantiomerically pure products. nih.govresearchgate.net Organocatalytic and metal-catalyzed asymmetric reactions could utilize the inherent chirality of the mandelate to direct the stereochemical outcome of subsequent transformations, a critical aspect in the synthesis of modern pharmaceuticals where often only one enantiomer is biologically active. mdpi.comresearchgate.net
| Methodology | Potential Application to this compound | Potential Product |
|---|---|---|
| Catalytic Hydrogenation | Selective reduction of the benzylic hydroxyl group. researchgate.net | Ethyl 3,4-dimethoxyphenylacetate |
| Asymmetric Catalysis | Use as a chiral starting material to control stereochemistry in subsequent additions or cyclizations. mdpi.comresearchgate.net | Enantiomerically pure complex molecules |
| Oxidation Chemistry | Oxidation of the secondary alcohol to a ketone. | Ethyl 3,4-dimethoxyphenylglyoxylate |
Exploration in New Materials and Derivatized Architectures
The potential application of this compound as a monomer or functionalizing agent in the development of new materials and derivatized architectures is an area open for future exploration. The presence of multiple reactive sites—the hydroxyl group, the ester, and the aromatic ring—provides handles for polymerization or for grafting onto polymer backbones. These functionalities could potentially be used to synthesize polyesters or to incorporate the unique electronic and coordinating properties of the dimethoxyphenyl group into advanced materials. However, based on the available scientific literature, the use of this specific compound in materials science is not yet an established field of research.
Analytical Method Development and Validation for Ethyl 3,4 Dimethoxymandelate
Method Development Strategies for Purity Assessment and Quantification
The development of analytical methods for Ethyl 3,4-dimethoxymandelate is essential for determining its purity and quantifying its presence in various samples. Strategies typically involve a combination of chromatographic and spectrometric techniques to ensure specificity, sensitivity, and accuracy. The primary goals are to separate the target compound from any impurities, degradation products, or related substances and to measure its concentration precisely.
Chromatographic Method Development (e.g., HPLC, GC)
Chromatographic methods are central to assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a frequently used technique for the analysis of mandelic acid and its derivatives. nih.govhelixchrom.com Method development often focuses on reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For chiral compounds like mandelates, enantiomeric separation is crucial, often achieved using specialized chiral stationary phases (CSPs). nih.govresearchgate.net The selection of the column, mobile phase composition (including organic modifiers and additives like trifluoroacetic acid), flow rate, and detector wavelength are optimized to achieve baseline separation of enantiomers and impurities. nih.govscielo.br
Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. However, due to the high polarity and relatively high boiling point of mandelic acid and its esters, derivatization is often necessary to improve volatility and thermal stability for GC analysis. mdpi.comnih.gov This involves converting the hydroxyl and/or carboxyl groups into less polar functional groups. mdpi.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IC) | To separate the R- and S-enantiomers. nih.gov |
| Mobile Phase | n-Hexane / Ethanol (B145695) / Trifluoroacetic Acid (TFA) | Elution of the compound and improvement of peak shape (TFA). nih.gov |
| Flow Rate | 1.0 mL/min | To ensure optimal separation and run time. |
| Column Temperature | 25°C | To maintain consistent retention times and selectivity. |
| Detection | UV at 230 nm | To detect and quantify the analyte based on its chromophore. nih.gov |
| Injection Volume | 10 µL | Standardized volume for reproducible quantification. nih.gov |
Spectrometric Method Development (e.g., LC-MS/MS)
Spectrometric methods, particularly when coupled with chromatography, offer high sensitivity and specificity for quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the determination of mandelic acid derivatives. researchgate.net This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. ddtjournal.com
Development of an LC-MS/MS method involves optimizing the chromatographic conditions as described above, along with the mass spectrometer parameters. An electrospray ionization (ESI) source is commonly used, and it can be operated in either positive or negative ion mode. mdpi.com For quantitative analysis, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov The use of an isotopically labeled internal standard can compensate for matrix effects and improve accuracy. researchgate.net
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | To efficiently generate protonated molecular ions [M+H]⁺. |
| MRM Transition | m/z 241.1 → 181.1 | Specific transition for this compound (Precursor → Product Ion). |
| Internal Standard | This compound-d5 | To correct for variability in sample preparation and instrument response. researchgate.net |
| Collision Energy | Optimized Value (e.g., 15 eV) | To induce characteristic fragmentation of the precursor ion. |
| Dwell Time | 100 ms | To ensure a sufficient number of data points across the chromatographic peak. |
Advanced Purification Techniques and Strategies
Achieving high purity for this compound is critical for its use as a pharmaceutical intermediate or fine chemical. Standard purification methods for mandelic acid esters include vacuum distillation and recrystallization. google.comgoogle.com
Vacuum Distillation: This technique is effective for separating the desired ester from non-volatile impurities or compounds with significantly different boiling points. Performing the distillation under reduced pressure lowers the boiling point of the compound, which helps to prevent thermal degradation. google.com
Recrystallization: This is a powerful technique for removing impurities. The strategy involves selecting a suitable solvent or solvent system in which the this compound has high solubility at an elevated temperature and low solubility at a lower temperature. Impurities should ideally remain in solution upon cooling or be insoluble at high temperatures. For mandelic acids, recrystallization from aqueous solutions has been shown to be effective in reducing dimer impurities. google.com A similar principle can be applied to its esters, with solvent selection being key. Common solvents for recrystallization of esters include mixtures of alcohols, ketones, and ethers. google.com
Preparative Chromatography: For achieving very high levels of purity or for separating closely related impurities, preparative HPLC can be employed. This technique uses larger columns and higher sample loads than analytical HPLC to isolate and collect pure fractions of the target compound.
Robustness and Transferability of Analytical Procedures
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal use. chromatographyonline.comscielo.br Robustness testing is a critical part of method validation and is typically considered during the development phase. scielo.brnih.gov For an HPLC method, parameters such as mobile phase composition (e.g., percentage of organic solvent), pH, column temperature, flow rate, and column lot are intentionally varied to assess the impact on the results. scielo.br
The transferability of an analytical procedure refers to the ability to transfer the method from one laboratory to another or from one instrument to another without compromising its validated state. bioprocessonline.com A successful transfer ensures that the receiving laboratory can generate equivalent and reliable results. bioprocessonline.com This process often involves inter-laboratory studies to assess reproducibility. chromatographyonline.comrsc.org A transfer protocol is typically established, which may include comparative testing of the same samples by both the originating and receiving labs. Covalidation, where data is generated at multiple sites, can also satisfy the requirements for method transfer. fda.gov
Table 3: Example of Parameters Varied in a Robustness Study for an HPLC Method
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Mobile Phase % Organic | 40% | 38% | 42% |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature | 30°C | 28°C | 32°C |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Wavelength (nm) | 230 nm | 228 nm | 232 nm |
Regulatory and Quality Assurance Considerations in Analytical Methodologies
Analytical methodologies for pharmaceutical raw materials like this compound are subject to stringent regulatory and quality assurance (QA) standards. azom.com The primary goal is to ensure that the methods are fit for their intended purpose and generate reliable data that supports product quality and patient safety. altabrisagroup.comvalidationtechservices.com
Regulatory Guidelines: The International Council for Harmonisation (ICH) provides globally recognized guidelines for method validation. labmanager.com ICH Q2(R2), "Validation of Analytical Procedures," outlines the performance characteristics that must be evaluated, such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness. labmanager.comamsbiopharma.comeuropa.eu The complementary ICH Q14 guideline, "Analytical Procedure Development," encourages a more systematic, science- and risk-based approach to developing robust methods. amsbiopharma.comgmp-compliance.orgich.org Adherence to these guidelines is essential for regulatory submissions to agencies like the FDA and EMA. altabrisagroup.comlabmanager.com
Quality Assurance (QA): QA encompasses the systems and processes that ensure analytical testing is performed correctly and that raw materials meet predetermined specifications. compliancequest.com This begins with the receipt of raw materials, where they are sampled and tested by a Quality Control (QC) unit according to established procedures. pharmasop.in The QA system ensures that all testing, from identity and purity to content, is conducted using validated methods and calibrated instruments. compliancequest.comufag-laboratorien.ch Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide official standards and validated methods for many substances, serving as a key reference for quality control. ufag-laboratorien.ch All procedures, results, and deviations are thoroughly documented to maintain a complete and auditable record of quality. pharmasop.in
Future Research Directions and Unexplored Avenues
Emerging Synthetic Strategies for Enhanced Efficiency
The synthesis of ethyl 3,4-dimethoxymandelate has been approached through various methodologies, with ongoing research focused on improving efficiency, yield, and sustainability.
One established route involves a four-step sequence starting from the corresponding arene. This process includes a Friedel-Crafts acylation to form phenyl glyoxalic acid esters, which are then reduced using sodium borohydride (B1222165) to the mandelic acid derivatives. Subsequent conversion to the respective bromides, followed by an Arbuzov reaction, yields the target phosphono acetates. thieme-connect.de A more direct synthesis involves the reduction of ethyl 3,4-dimethoxyphenylglyoxylate. gla.ac.uk In a typical procedure, ethyl 3,4-dimethoxyphenylglyoxylate is dissolved in ethanol (B145695) and subjected to hydrogenation over a palladium black catalyst at room temperature. gla.ac.uk Following the absorption of the theoretical amount of hydrogen, the catalyst is filtered off, and the solvent is evaporated under reduced pressure to yield this compound as a viscous oil. gla.ac.uk
Another synthetic approach involves the esterification of 3,4-dimethoxymandelic acid. In a representative procedure, a solution of 3,4-dimethoxymandelic acid in ethanol is treated with thionyl chloride, which is added dropwise at room temperature. dcu.ie After a stirring period of three hours, the reaction is quenched with water and aqueous sodium bicarbonate. dcu.ie
Future research is directed towards the development of more atom-economical and environmentally benign synthetic methods. This includes the exploration of catalytic asymmetric synthesis to produce enantiomerically pure forms of the compound, which are often crucial for biological applications. The use of biocatalysis, employing enzymes to carry out specific transformations, also presents a promising avenue for a greener synthesis.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Reagents | Key Features |
| Reduction | Ethyl 3,4-dimethoxyphenylglyoxylate | Ethanol, Palladium black, Hydrogen | Direct reduction of the glyoxylate. |
| Esterification | 3,4-Dimethoxymandelic acid | Ethanol, Thionyl chloride | Esterification of the corresponding mandelic acid. |
Novel Catalytic Applications and Mechanistic Insights
While this compound is primarily recognized as a synthetic intermediate, its potential as a catalyst or a ligand in catalytic systems remains a largely unexplored area. The presence of a hydroxyl group and an ester moiety, along with the dimethoxy-substituted aromatic ring, provides potential coordination sites for metal ions. This suggests that the compound or its derivatives could be investigated as ligands in asymmetric catalysis, potentially influencing the stereochemical outcome of reactions.
Future research could focus on designing and synthesizing chiral ligands derived from this compound for use in transition-metal-catalyzed reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. Mechanistic studies, employing techniques like in-situ spectroscopy and kinetic analysis, would be crucial to understand the role of the ligand in the catalytic cycle and to optimize its performance.
Advanced Spectroscopic and Computational Approaches for Deeper Characterization
The structural and electronic properties of this compound have been characterized by standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (in CDCl₃) shows characteristic signals for the ethyl group protons, the methoxy (B1213986) group protons, the hydroxyl proton, the methine proton, and the aromatic protons. thieme-connect.de
¹³C NMR (in CDCl₃) reveals signals for the carbons of the ethyl group, the methoxy groups, the aromatic ring, the methine carbon, and the carbonyl carbon. thieme-connect.de
Mass Spectrometry (MS):
Electron Ionization (EI) mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. thieme-connect.de The mass spectrum typically shows the molecular ion peak and characteristic fragment ions. thieme-connect.de
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Key Signals/Fragments |
| ¹H NMR | CDCl₃ | Signals for ethyl, methoxy, hydroxyl, methine, and aromatic protons. thieme-connect.de |
| ¹³C NMR | CDCl₃ | Signals for ethyl, methoxy, aromatic, methine, and carbonyl carbons. thieme-connect.de |
| MS (EI) | - | Molecular ion peak and characteristic fragment ions. thieme-connect.de |
For a more profound understanding of its conformational landscape, electronic structure, and reactivity, advanced spectroscopic and computational methods can be employed. Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can provide more detailed structural information. Computational studies, using Density Functional Theory (DFT) and other quantum chemical methods, can be utilized to predict spectroscopic properties, analyze frontier molecular orbitals (HOMO-LUMO), and model reaction mechanisms involving this compound.
Expanding Applications in Specialized Organic Synthesis and Material Science
The primary application of this compound lies in its role as a precursor in the synthesis of more complex molecules. It has been utilized in the synthesis of 2-aryl-substituted cinnamic acid derivatives, which are important intermediates for various biologically active compounds. thieme-connect.de Specifically, it can be converted to the corresponding bromo derivative, which then serves as a substrate for the Arbuzov reaction to generate phosphonates. thieme-connect.de These phosphonates are subsequently used in the Horner-Wadsworth-Emmons (HWE) olefination reaction to produce highly substituted cinnamic acid esters. thieme-connect.de
The future scope of its application in specialized organic synthesis could include its use as a building block for the synthesis of alkaloids, polyphenols, and other natural products possessing the 3,4-dimethoxyphenyl moiety. The chiral center in the molecule also makes it a valuable starting material for the asymmetric synthesis of pharmaceuticals.
In the realm of material science, the potential of this compound is yet to be fully realized. The aromatic core and the functional groups could be exploited for the synthesis of novel polymers, liquid crystals, or functional dyes. For instance, it could be incorporated into polymer backbones to introduce specific optical or electronic properties. Further research could explore its use as a monomer or a modifying agent in the development of advanced materials with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3,4-dimethoxymandelate, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves esterification of 3,4-dimethoxymandelic acid with ethanol under acidic catalysis. Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric excess of ethanol to drive esterification . Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, 10–20% ethyl acetate in hexane) improves yields. Yield discrepancies may arise from incomplete removal of moisture; use molecular sieves or anhydrous solvents to mitigate this .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Analyze methoxy (δ 3.7–3.9 ppm) and ester carbonyl (δ 170–175 ppm) groups. Compare with reference spectra of structurally similar esters (e.g., Ethyl 3,4-dimethoxybenzoate ).
- HPLC : Use a C18 column with UV detection at 254 nm; retention times can be cross-referenced with standards.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1 for C₁₁H₁₄O₅) and fragmentation patterns .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted under controlled conditions:
- pH Stability : Test buffered solutions (pH 2–10) at 25°C. Monitor degradation via HPLC. Acidic conditions (pH < 4) may hydrolyze the ester bond, while alkaline conditions (pH > 8) could deprotonate phenolic groups .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at –20°C in amber vials to minimize photodegradation .
Advanced Research Questions
Q. How can chiral resolution of this compound enantiomers be achieved for pharmacological studies?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer. Optimize reaction conditions (e.g., 37°C, pH 7.4) and track kinetics using LC-MS .
Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Cross-Validation : Replicate assays (e.g., antioxidant DPPH or FRAP tests) under standardized conditions (e.g., 100 µM compound, 30-min incubation). Compare results with literature values .
- Structural Confounding Factors : Assess purity (>95% via HPLC) and confirm stereochemistry (if applicable). Impurities or racemic mixtures may skew bioactivity results .
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or tyrosinase). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the ester moiety .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with a test set of analogs (e.g., methyl or propyl esters) .
Experimental Design & Data Analysis
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values. Use GraphPad Prism for error propagation and confidence intervals .
- ANOVA with Post-Hoc Tests : Compare multiple treatment groups (e.g., control vs. 10 µM, 50 µM). Report p-values adjusted for multiple comparisons (e.g., Tukey’s test) .
Q. How should researchers design controlled experiments to isolate the antioxidant mechanisms of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
